3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzo[d]oxazole ring with a pyrazolo[1,5-a]pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the pyrazolo[1,5-a]pyrazine moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of compounds with potentially different properties and applications.
Scientific Research Applications
3-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in a therapeutic context or binding to a receptor to alter signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: Similar structure with a thiazole ring instead of an oxazole ring.
3-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]imidazol-2(3H)-one: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its specific combination of heterocyclic rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific interactions with biological targets or unique material properties are required.
Properties
IUPAC Name |
3-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(17-7-8-19-11(9-17)5-6-16-19)10-18-12-3-1-2-4-13(12)22-15(18)21/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZOTQYTQUAHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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